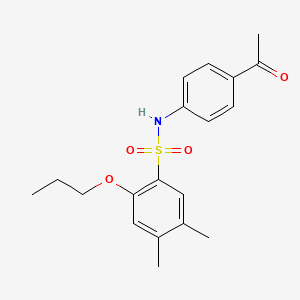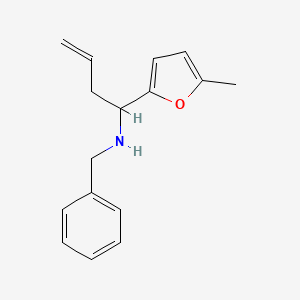
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide, also known as Compound I, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have neuroprotective effects and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has demonstrated antimicrobial activity against various strains of bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and antimicrobial activity against various strains of bacteria and fungi. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its potential for use in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is relatively easy to synthesize and has demonstrated low toxicity in animal studies. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the efficacy and safety of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in clinical trials.
Méthodes De Synthèse
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-methylbenzene with 2,3-dimethoxybenzaldehyde to form 2-(2-bromo-1-methylphenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a base to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-5-4-6-16(11-14)28-13-21(25)24-15-9-10-19-20(12-15)23(27)18-8-3-2-7-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVVOQIOUVAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)

![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)


![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)